molecular formula C28H35N3O3 B11044856 Tert-butyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate

Tert-butyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate

Cat. No.: B11044856
M. Wt: 461.6 g/mol
InChI Key: UPDDPJMHRLRGKS-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is known for its unique structural features, which include a quinoline core, a pyrazine ring, and a tert-butyl ester group

Preparation Methods

The synthesis of TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the pyrazine ring and the tert-butyl ester group. Common reagents used in these reactions include benzoyl chloride, dimethylamine, and tert-butyl chloroformate. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various types of chemical reactions, including:

Scientific Research Applications

TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can bind to the active site of enzymes, inhibiting their activity. The pyrazine ring may interact with other molecular pathways, modulating biological processes. These interactions can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .

Comparison with Similar Compounds

TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H35N3O3

Molecular Weight

461.6 g/mol

IUPAC Name

tert-butyl 4-[(1-benzoyl-2,2-dimethylquinolin-4-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C28H35N3O3/c1-27(2,3)34-26(33)30-17-15-29(16-18-30)20-22-19-28(4,5)31(24-14-10-9-13-23(22)24)25(32)21-11-7-6-8-12-21/h6-14,19H,15-18,20H2,1-5H3

InChI Key

UPDDPJMHRLRGKS-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCN(CC4)C(=O)OC(C)(C)C)C

Origin of Product

United States

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